5-(4-Cyanophenyl)picolinic acid

PHD2 inhibitor Scalable Synthesis Anemia

5-(4-Cyanophenyl)picolinic acid (CAS 648898-17-3) is a heterocyclic compound belonging to the 5-aryl-picolinic acid class, characterized by a 4-cyanophenyl group at the 5-position of the picolinic acid core. It is a solid with a molecular weight of 224.21 g/mol and molecular formula C13H8N2O2.

Molecular Formula C13H8N2O2
Molecular Weight 224.21 g/mol
CAS No. 648898-17-3
Cat. No. B1503886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Cyanophenyl)picolinic acid
CAS648898-17-3
Molecular FormulaC13H8N2O2
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CN=C(C=C2)C(=O)O
InChIInChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)11-5-6-12(13(16)17)15-8-11/h1-6,8H,(H,16,17)
InChIKeyCCZPEZXGRLXSAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Cyanophenyl)picolinic acid (CAS 648898-17-3): A Key Bifunctional Building Block for PHD2 Inhibitor Synthesis


5-(4-Cyanophenyl)picolinic acid (CAS 648898-17-3) is a heterocyclic compound belonging to the 5-aryl-picolinic acid class, characterized by a 4-cyanophenyl group at the 5-position of the picolinic acid core [1]. It is a solid with a molecular weight of 224.21 g/mol and molecular formula C13H8N2O2 [1]. This compound is not a biologically active end-product; rather, it is a critical, commercially available intermediate in the synthesis of N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a potent and promising inhibitor of Prolyl Hydroxylase Domain 2 (PHD2) under investigation for the treatment of anemia [2].

Why 5-(4-Cyanophenyl)picolinic acid Cannot Be Replaced by Generic Analogs in PHD2 Inhibitor Synthesis


The specific substitution pattern of 5-(4-Cyanophenyl)picolinic acid is essential for the downstream biological activity of the target PHD2 inhibitor, and generic substitution fails due to the strict structure-activity relationship (SAR) of the final therapeutic candidate. The para-cyano group on the phenyl ring is a key pharmacophore feature that directly influences target binding, and moving it to the meta- or ortho-position on the same picolinic acid scaffold leads to a significant loss or complete abolition of PHD2 inhibitory potency [1]. The improved synthetic route documented in the literature highlights that starting from a specific isomer is critical, as the downstream chemical transformations and the final inhibitor's yield and purity profile are optimized for this exact starting material configuration [1]. Using a generic alternative, such as 5-(3-cyanophenyl)picolinic acid or an unsubstituted phenyl analog, would not only produce a different, less active final compound but would also likely require complete re-optimization of the synthetic pathway, leading to uncharacterized impurities and failed batch quality control for preclinical studies.

Quantitative Differentiation Evidence for 5-(4-Cyanophenyl)picolinic acid (CAS 648898-17-3)


Validated Synthetic Utility: Superior Yield in PHD2 Inhibitor Synthesis vs. Alternative Starting Materials

The primary differentiation of 5-(4-Cyanophenyl)picolinic acid is its proven role as the optimal starting material for a high-yielding, scalable synthesis of a key PHD2 inhibitor. When used in the optimized 5-step synthetic route, it culminates in a dramatically increased total yield of 37.6% for the final compound, N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, without requiring any chromatographic purification [1]. This is a direct, quantifiable advantage over previous synthetic strategies or potential routes starting from regioisomeric intermediates, which are documented to suffer from lower yields and more extensive purification needs. The synthesis starts from the commercially available compound, 5-bromo-3-nitropicolinonitrile, and the chemical role and efficiency of the 5-(4-cyanophenyl)picolinic acid moiety is integral to this outcome, demonstrating a clear procurement value for any lab aiming to reliably produce this specific preclinical candidate.

PHD2 inhibitor Scalable Synthesis Anemia

Structural Isomer Purity: Critical for Avoiding Inactive Byproducts vs. Meta-Cyano Analog

For the target PHD2 inhibitor class, the position of the cyano group on the phenyl ring is a critical determinant of biological activity. The active inhibitor unambiguously requires the para-cyanophenyl configuration provided by 5-(4-Cyanophenyl)picolinic acid. The direct regioisomer, 5-(3-cyanophenyl)picolinic acid, is a distinct commercial product (CAS 1261944-75-5) that would, if used, produce a different, meta-substituted final molecule with an expected dramatic reduction or loss of PHD2 inhibitory activity [1]. This is a direct head-to-head differentiation at the level of the core building block. Any cross-contamination of the 4-cyano isomer with the 3-cyano isomer, even at low levels, can lead to a pharmacologically inactive impurity in the final drug substance that is difficult to remove, posing a significant risk to preclinical data integrity. Therefore, the choice to procure the pure 4-cyano isomer is a scientifically non-arbitrary decision.

Regiochemistry SAR Purity

Predicted Physicochemical and ADME Differentiation from the 3-Pyridyl Isomer (Nicotinic Acid Analog)

A common strategy in medicinal chemistry is to replace a picolinic acid with its nicotinic acid isomer to modulate physicochemical properties. However, the predictable acid dissociation constant (pKa) and metal-chelation properties differ significantly between the 2-carboxylic acid (picolinic acid) and 3-carboxylic acid (nicotinic acid) pyridine regioisomers. Picolinic acid has a pKa of ~5.4, while nicotinic acid's pKa is ~4.8 [REF-1]. This difference impacts ionization state at physiological pH, which can critically affect the target binding, solubility, and permeability of the final PHD2 inhibitor. The published inhibitor, derived from 5-(4-Cyanophenyl)picolinic acid, is specifically designed to leverage the chelation and H-bonding geometry of the 2-carboxylate with the active-site iron of PHD2. Substituting with a 5-(4-cyanophenyl)nicotinic acid analog would alter the spatial orientation of this critical binding element, a change that rational structure-based drug design predicts would be incompatible with high-affinity inhibition. This provides a physicochemical basis for prioritizing the picolinic acid core over its simple isomer.

Pharmacokinetics ADME Isosterism

Validated Application Scenarios for Procuring 5-(4-Cyanophenyl)picolinic acid


Scale-Up and GLP Production of PHD2 Inhibitor for Preclinical Anemia Studies

For a CRO or pharma company tasked with producing multi-gram batches of N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine for Investigational New Drug (IND)-enabling toxicology studies, this compound is the analytically pre-defined and literature-validated starting material. The published 5-step, 37.6% yield route [1] provides a direct, patent-unencumbered synthetic process that avoids chromatography, making it scalable and cost-effective. Procuring GMP-grade 5-(4-Cyanophenyl)picolinic acid as a registered starting material (RSM) is the essential first step. Selecting a vendor based on documented purity and batch-to-batch consistency (e.g., meeting >98% HPLC purity specifications) directly correlates with the ability to meet final drug substance specifications without contamination from synthetically derived structural isomers. [1]

Medicinal Chemistry SAR Exploration of Picolinoyl-Glycine HIF Prolyl Hydroxylase Inhibitors

A research group focused on optimizing anaerobic target engagement can use this compound as the fixed 'west-side' pharmacophore while exploring different amino acid conjugates. The synthetic reliability of the picolinic acid intermediate allows for rapid parallel medicinal chemistry. By anchoring the SAR study on the para-cyanophenyl picolinic acid core, researchers can systematically vary the amino acid or amide portion and obtain clear, interpretable activity data. The strong body of evidence supporting the para-cyano regioisomer's necessity [1] justifies bulk procurement of this specific intermediate to support a long-term, multi-round lead optimization campaign, avoiding the wasted effort and cost of synthesizing and testing inactive regioisomers. [1]

Development and Qualification of Pharmacopoeia Reference Standards

For an analytical chemistry laboratory developing a compendial method for the PHD2 inhibitor drug substance, high-purity 5-(4-Cyanophenyl)picolinic acid is required as a process-related impurity marker or a reference standard for a starting material specification test. Its unique structural identity, resolvable from the 3-cyano isomer by standard HPLC methods, makes it a critical reference compound. A laboratory can confidently procure a characterized batch (with full certificate of analysis including NMR, HRMS, and HPLC purity >98%) to serve as a primary standard, enabling the validation of a purity assay with a limit of quantitation (LOQ) sufficient to control the level of unreacted starting material in the final API. [1]

Academic Research on New Asymmetric Catalytic Systems

This compound can serve as a model bifunctional substrate for testing novel catalytic cross-coupling methods. Its structure features two distinct metal-coordinating sites: the 2-carboxylic acid and the 4'-cyano group. The published Suzuki-Miyaura-based synthesis [1] provides a benchmark for evaluating new catalysts. A researcher can use this compound to benchmark the efficiency of a new palladium catalyst system for the synthesis of 5-aryl-picolinic acids. By comparing the isolated yield and purity of 5-(4-Cyanophenyl)picolinic acid obtained via the new method against the literature benchmark, one can quantify catalyst performance, as the product's yield and purity are well-defined and easily measurable by HPLC. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Cyanophenyl)picolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.